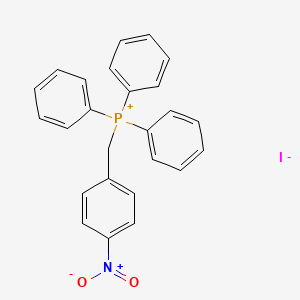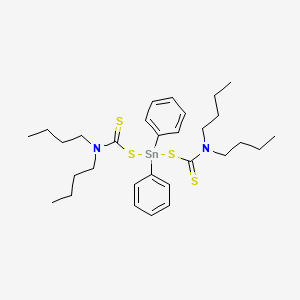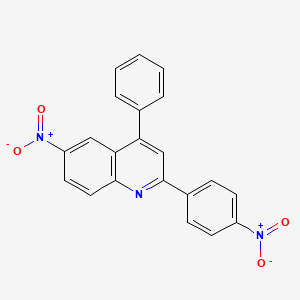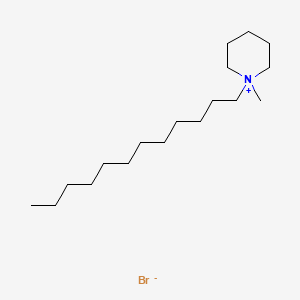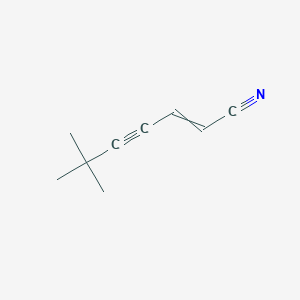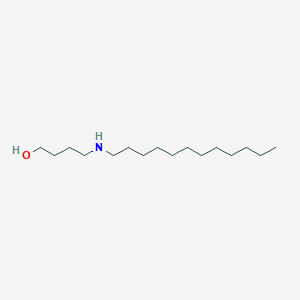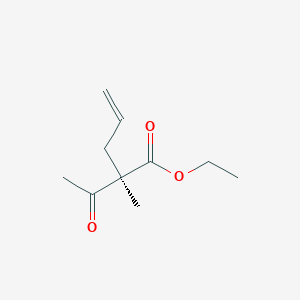![molecular formula C10H5ClN4O4S B14463372 4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine CAS No. 73768-54-4](/img/structure/B14463372.png)
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C10H5ClN4O4S This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a sulfanyl group attached to a dinitrophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine typically involves the reaction of 4-chloropyrimidine with 2,4-dinitrophenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The dinitrophenyl moiety can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Different oxidation states of the dinitrophenyl moiety.
Coupling Reactions: Complex organic molecules with extended carbon chains.
科学研究应用
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine involves its interaction with molecular targets through its functional groups. The chloro and dinitrophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-nitrophenyl disulfide
- 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
Comparison and Uniqueness
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine is unique due to the presence of both a chloro group and a dinitrophenyl moiety, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and interactions, making it a versatile compound in various fields of research.
属性
CAS 编号 |
73768-54-4 |
|---|---|
分子式 |
C10H5ClN4O4S |
分子量 |
312.69 g/mol |
IUPAC 名称 |
4-chloro-2-(2,4-dinitrophenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H5ClN4O4S/c11-9-3-4-12-10(13-9)20-8-2-1-6(14(16)17)5-7(8)15(18)19/h1-5H |
InChI 键 |
OYLMMNZGIDHZGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


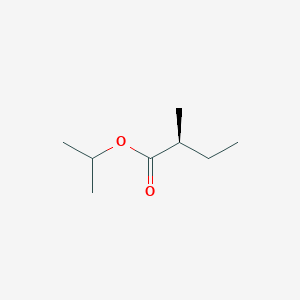
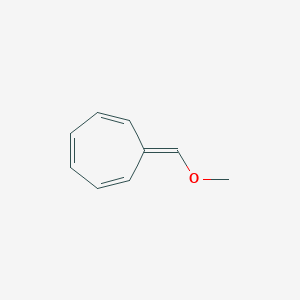
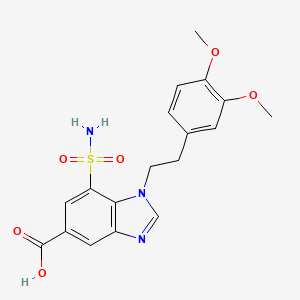
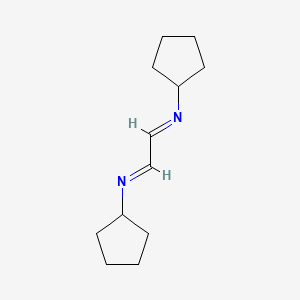
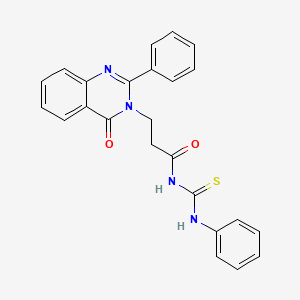
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

